molecular formula C9H8ClNO2 B2660203 (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate CAS No. 188524-63-2

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate

Cat. No.: B2660203
CAS No.: 188524-63-2
M. Wt: 197.62
InChI Key: CMWAMJBCWMMGCH-HWKANZROSA-N
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Description

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is a pyridine derivative characterized by a chlorinated pyridine ring conjugated to a methyl acrylate group in the E configuration. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing (chlorine) and electron-donating (acrylate) groups, enabling diverse reactivity patterns.

Synthesis: The compound can be synthesized via condensation reactions or metal-catalyzed cross-coupling. For instance, reduction of its methylamino analog using diisobutylaluminium hydride (DIBAL-H) in dichloromethane at low temperatures is a documented step in related syntheses .

Properties

IUPAC Name

methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWAMJBCWMMGCH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate ester to alcohols or other reduced forms.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can engage in hydrogen bonding and hydrophobic interactions, while the acrylate ester can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Substituents on Pyridine Molecular Formula Molecular Weight Key Features Reference
This compound 6-Cl C₉H₈ClNO₂ 197.62 High electrophilicity due to Cl; used in cross-coupling reactions
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-CN, 5-F C₁₀H₇FN₂O₂ 206.17 Enhanced electron deficiency; potential for nucleophilic substitution
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate 6-Cl, 5-pivalamido C₁₅H₁₈ClN₂O₃ 316.77 Bulky substituent reduces reactivity; targets sterically hindered systems
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate 2-OCH₃, 6-pyrrolidinyl C₁₄H₁₇N₂O₃ 261.30 Electron-donating groups increase stability; used in medicinal chemistry
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate 6-Br, 2-Cl C₉H₇BrClNO₂ 276.51 Dual halogenation enhances halogen-bonding interactions

Key Observations :

  • Electron-withdrawing substituents (Cl, Br, CN) increase electrophilicity, favoring reactions like Suzuki-Miyaura coupling .
  • Bulky groups (e.g., pivalamido) sterically hinder reactivity but improve selectivity in asymmetric synthesis .
  • Electron-donating substituents (OCH₃, pyrrolidinyl) stabilize the pyridine ring, reducing degradation in acidic conditions .

Variations in the Acrylate Moiety

Compound Name Acrylate Modification Molecular Formula Key Applications Reference
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Methoxy at pyridine C5 C₁₀H₁₁NO₃ Fluorescent probes; photostability studies
Ethyl 6-chloropyridine-3-acetate Ethyl ester, acetate backbone C₉H₁₀ClNO₂ Prodrug synthesis; esterase-sensitive delivery
6-Chloro-3-methylpicolinic acid Carboxylic acid instead of acrylate C₇H₆ClNO₂ Metal chelation; coordination chemistry

Key Observations :

  • Ester vs. acid functionality : Acrylate esters (e.g., methyl/ethyl) are preferred for lipophilic drug candidates, while carboxylic acids facilitate metal coordination .
  • Backbone flexibility : Acetate derivatives (e.g., ethyl 6-chloropyridine-3-acetate) offer tunable pharmacokinetics compared to rigid acrylates .

Biological Activity

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring attached to an acrylate moiety, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives useful in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorinated pyridine ring is capable of engaging in hydrogen bonding and hydrophobic interactions , while the acrylate ester can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have shown that compounds containing chloropyridine derivatives exhibit significant antimicrobial properties. For instance, certain chloropyridine analogs demonstrated high antibacterial potency against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL . This suggests that this compound may possess similar antimicrobial capabilities.

Anticancer Potential

Research has indicated that this compound may also exhibit anticancer properties. A study focusing on hybrid compounds targeting cancer pathways reported that derivatives with similar structures significantly reduced cancer cell viability and targeted critical pathways involved in tumor growth .

Case Studies

  • Antimicrobial Efficacy :
    • A series of studies highlighted the effectiveness of chloropyridine derivatives against resistant strains of bacteria. For example, a compound structurally related to this compound showed an MIC of 0.9 µg/mL against C. tenuis, indicating strong antibacterial activity .
  • Anticancer Activity :
    • In vitro studies demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines. Notably, one derivative was found to significantly reduce cell viability by targeting the MAP kinase pathway, which is crucial for cancer cell survival and proliferation .

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialMIC as low as 0.9 µg/mL against C. tenuis
AnticancerSignificant reduction in cancer cell viability

Q & A

Q. What are the established synthetic routes for (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate, and how are yields optimized?

The compound is typically synthesized via cross-coupling reactions. A reported method involves iridium-catalyzed photoredox coupling of 2-chloro-5-iodopyridine with methyl acrylate derivatives in the presence of Hantzsch ester, achieving 77% yield after purification by flash chromatography. Key parameters include catalyst loading ([Ir(ppy)₂(dtbbpy)]PF₆ at 0.01 equiv), solvent choice (tetrahydrofuran/hexanes), and temperature control . Optimization focuses on minimizing side products, such as dihalogenated byproducts, through stoichiometric adjustments.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm E-configuration (coupling constant J = 12–16 Hz for trans-alkene protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z 226.0245 for C₁₀H₉ClNO₂).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve the E-configuration and pyridine ring geometry. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (R₁ < 0.05) ensures accuracy. Disorder in substituents (e.g., chloropyridyl orientation) is modeled using PART instructions .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data due to molecular disorder?

Advanced refinement in SHELXL involves partitioning disordered regions into discrete sites (e.g., chloropyridyl group) and applying geometric restraints. For example, in analogous triazolo-pyrimidine derivatives, isotropic displacement parameters (Ueq) are constrained to maintain reasonable thermal motion models. Multi-component refinement improves R-factors (e.g., from 0.10 to 0.04) .

Q. How do substituent variations (e.g., Cl vs. Br or F) impact electronic properties and bioactivity?

Comparative studies using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal that electron-withdrawing groups (Cl, Br) lower the LUMO energy, enhancing electrophilic reactivity. In vitro assays against Staphylococcus aureus show a 2.5-fold increase in MIC (from 8 µg/mL for Cl to 20 µg/mL for Br analogs) due to reduced membrane permeability .

Q. What methodologies are used to analyze supramolecular interactions in solid-state structures?

Hirshfeld surface analysis (CrystalExplorer 21.5) identifies dominant interactions:

  • C–H···O (25%) and π–π stacking (15%) in pyridine-acrylate derivatives.
  • Halogen bonds (C–Cl···N, 10%) contribute to crystal packing stability .

Q. How can photoredox catalysis be leveraged for scalable synthesis?

Continuous-flow reactors with blue LED irradiation (450 nm) enhance iridium catalyst turnover. A 10 mmol-scale reaction achieves 80% yield in 2 hours, compared to 24 hours in batch mode. Key parameters include flow rate (0.5 mL/min) and solvent degassing to prevent radical quenching .

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